2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a pyrazine ring at position 5, an ethyl group at position 4 of the triazole core, and a thioether-linked acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. The pyrazine ring contributes to π-π stacking interactions in biological systems, while the ethyl group enhances lipophilicity. The 2-methoxy-5-methylphenyl substituent likely influences solubility and target binding specificity. Such structural features are common in pharmacologically active triazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-modulating properties .
Properties
CAS No. |
618427-22-8 |
|---|---|
Molecular Formula |
C18H20N6O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H20N6O2S/c1-4-24-17(14-10-19-7-8-20-14)22-23-18(24)27-11-16(25)21-13-9-12(2)5-6-15(13)26-3/h5-10H,4,11H2,1-3H3,(H,21,25) |
InChI Key |
KFTDBWWRMJUVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the triazole class. Its structure features a triazole ring, a pyrazine moiety, and a thioacetamide linkage, which are known to confer various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C18H20N6OS
- Molecular Weight : 368.46 g/mol
- SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3
- InChIKey : CBRPAJMMITWNAM-UHFFFAOYSA-N
2D Structure Representation
2D Structure
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyrazine moieties. For instance, derivatives of triazoles have shown promising results in inhibiting various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
- Prostate Cancer (PC-3)
- Lung Cancer (A549)
- Liver Cancer (HepG-2)
In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents such as Vinblastine and Colchicine .
The biological activity of this compound may be attributed to its ability to inhibit key kinases involved in tumor growth. Specifically, it has shown inhibitory effects on:
- Epidermal Growth Factor Receptor (EGFR)
- IC50: 0.216 µM
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- IC50: 0.259 µM
These values indicate that the compound's efficacy is similar to that of Sorafenib, a well-known kinase inhibitor used in cancer therapy .
Case Studies
- Cell Viability Assay :
- Inhibition Assays :
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Computational Predictions
PASS On-line® screening of triazole derivatives predicts kinase inhibition and antimicrobial activities . Molecular docking studies suggest that the pyrazine ring in the target compound may interact with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
